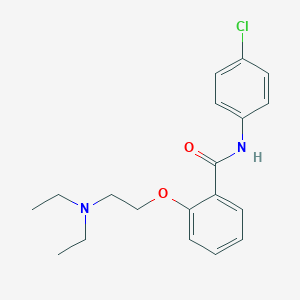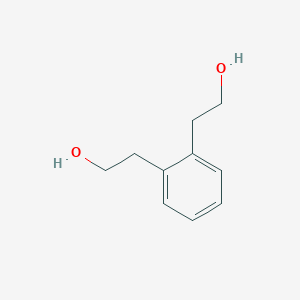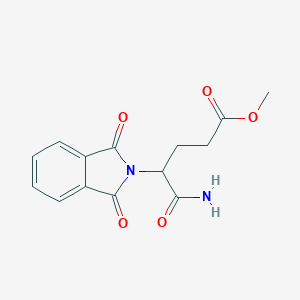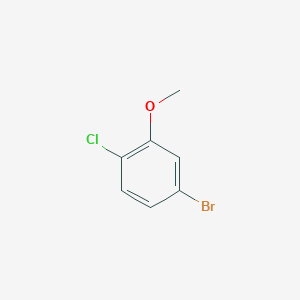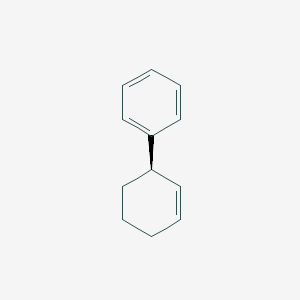
(3R)-3alpha-Phenyl-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Phenylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a phenyl group. This compound is notable for its chiral center, which gives rise to its ®-enantiomer. The presence of the phenyl group imparts unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Phenylcyclohexene typically involves the cyclization of phenyl-substituted precursors under specific conditions. One common method is the catalytic hydrogenation of phenylcyclohexanone, followed by a dehydrogenation step to form the cyclohexene ring. The reaction conditions often include the use of palladium or platinum catalysts and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of ®-3-Phenylcyclohexene may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality. The use of chiral catalysts or chiral resolution techniques can enhance the enantiomeric purity of the compound, which is crucial for applications requiring high stereochemical specificity.
Chemical Reactions Analysis
Types of Reactions: ®-3-Phenylcyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl-substituted cyclohexanones or cyclohexanols, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring, often using hydrogen gas and metal catalysts.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Phenylcyclohexanone, phenylcyclohexanol.
Reduction: Phenylcyclohexane.
Substitution: Halogenated, nitrated, or sulfonated derivatives of ®-3-Phenylcyclohexene.
Scientific Research Applications
®-3-Phenylcyclohexene finds applications in various scientific fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-3-Phenylcyclohexene involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexene ring can undergo conformational changes that influence its binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(S)-3-Phenylcyclohexene: The enantiomer of ®-3-Phenylcyclohexene, differing in its stereochemistry.
Phenylcyclohexane: Lacks the double bond present in the cyclohexene ring.
Cyclohexylbenzene: Similar structure but with a saturated cyclohexane ring.
Uniqueness: ®-3-Phenylcyclohexene is unique due to its chiral center and the presence of both a phenyl group and a cyclohexene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for stereoselective synthesis and potential therapeutic applications.
Properties
CAS No. |
17540-19-1 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
[(1R)-cyclohex-2-en-1-yl]benzene |
InChI |
InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-5,7-9,12H,2,6,10H2/t12-/m0/s1 |
InChI Key |
MUSXBUOOSTWNCY-LBPRGKRZSA-N |
SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
Isomeric SMILES |
C1CC=C[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
C1CC=CC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


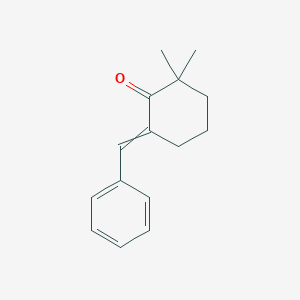
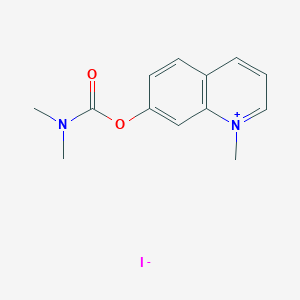
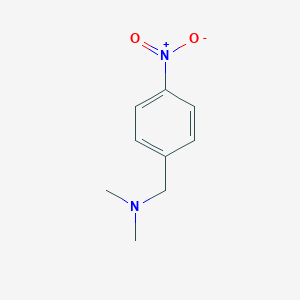


![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)

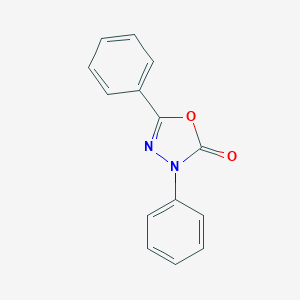
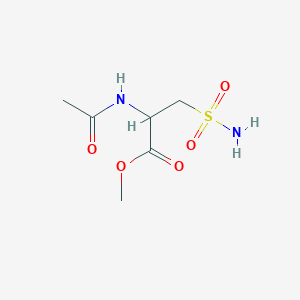
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
